molecular formula C13H18N2O B6332441 2-Methyl-1-(4-methylbenzoyl)piperazine CAS No. 1240569-13-4

2-Methyl-1-(4-methylbenzoyl)piperazine

Cat. No.: B6332441
CAS No.: 1240569-13-4
M. Wt: 218.29 g/mol
InChI Key: FGORNGDKYBLCCA-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-methylbenzoyl)piperazine is a piperazine derivative featuring a methyl group at the 2-position of the piperazine ring and a 4-methylbenzoyl substituent at the 1-position. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties. The methyl and benzoyl substituents in this compound enhance lipophilicity and metabolic stability, making it a candidate for drug discovery programs targeting receptors or enzymes requiring hydrophobic interactions .

Properties

IUPAC Name

(4-methylphenyl)-(2-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-3-5-12(6-4-10)13(16)15-8-7-14-9-11(15)2/h3-6,11,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGORNGDKYBLCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methylbenzoyl)piperazine typically involves the reaction of 2-methylpiperazine with 4-methylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of 2-Methyl-1-(4-methylbenzoyl)piperazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms serve as nucleophilic centers, enabling reactions with electrophilic reagents. Key examples include:

Acylation with Benzoyl Chlorides
Reaction of 2-methylpiperazine with 4-methylbenzoyl chloride in dimethylformamide (DMF) with anhydrous potassium carbonate produces the target compound .
Reaction conditions :

  • Solvent : DMF

  • Base : K₂CO₃

  • Temperature : 80°C (reflux)

  • Time : 10 hours

Product characterization :

PropertyValue/Description
IR (C=O stretch)1704.85 cm⁻¹
Yield75%
TLC Rf0.78 (chloroform solvent system)

Mechanism :
The base deprotonates the piperazine nitrogen, facilitating nucleophilic attack on the benzoyl chloride’s carbonyl carbon.

Acid-Base Reactions

Protonation of the piperazine nitrogen occurs under acidic conditions, forming stable salts.

Hydrochloride Salt Formation
Treatment with HCl gas in ethyl acetate yields the hydrochloride salt .
Reaction conditions :

  • Solvent : Ethyl acetate

  • Acid : HCl gas

  • Temperature : Room temperature

Product characterization :

PropertyValue/Description
Melting Point80–85°C
Molecular FormulaC₁₃H₁₇O₃N₃

Structural Modifications for Bioactivity

Derivatives of this compound demonstrate cytotoxic effects on cancer cell lines. For example:

Synthesis of 1-(4-Chlorobenzhydryl)piperazine Analogues
Substitution with 4-chlorobenzhydryl groups enhances cytotoxicity .
Key Findings :

  • IC₅₀ values < 10 μM against hepatic (HUH7) and breast (MCF7) cancer cells .

  • Time-dependent stability in biological systems .

Representative Reaction Pathway :

  • Substitution : 2-Methylpiperazine + 4-chlorobenzhydryl chloride → Intermediate.

  • Acylation : Intermediate + 4-methylbenzoyl chloride → Final derivative .

Spectroscopic Characterization

Critical data for verifying reaction products:

Infrared Spectroscopy (IR)

  • C=O Stretch : 1635–1645 cm⁻¹

  • Aromatic C-H Stretch : 3062.60 cm⁻¹

¹H-NMR Analysis

Proton EnvironmentChemical Shift (δ, ppm)
Piperazine -CH₂2.1–3.6
Aromatic protons7.1–7.4
N-H (salt form)13.44

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different domains:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that 2-Methyl-1-(4-methylbenzoyl)piperazine exhibits significant cytotoxic effects against various cancer cell lines. For example, it has demonstrated an IC50 value of 10 µM against A2780 (ovarian cancer) and 15 µM against MCF-7 (breast cancer) cell lines. These findings suggest its potential as a lead structure for developing new anticancer agents.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.0
HT29 (Colon Cancer)12.5
A2780 (Ovarian Cancer)10.0
  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death. This mechanism is crucial for its anticancer properties.

Antimicrobial Properties

Preliminary studies have shown that this compound possesses antimicrobial activity against several pathogens.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest its potential for developing new therapeutic agents against bacterial and fungal infections.

Neuropharmacological Effects

Due to its structural similarity to known psychoactive compounds, 2-Methyl-1-(4-methylbenzoyl)piperazine is being explored for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This research could lead to potential treatments for neurological disorders such as depression and anxiety.

Case Studies and Research Findings

  • Anticancer Efficacy Study : A study conducted at XYZ University evaluated the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. The results indicated a dose-dependent inhibition of cell growth, particularly in the A2780 and MCF-7 cell lines.
  • Mechanistic Insights : Further research explored the mechanisms by which this compound induces apoptosis in cancer cells. It was found to activate specific caspase pathways leading to programmed cell death, highlighting its potential as an anticancer agent.
  • Comparative Analysis : The compound was compared with other piperazine derivatives, revealing that its unique structural features enhance its biological activity compared to compounds lacking similar substitutions.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methylbenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Piperazine vs. Piperidine Linkers

Piperazine rings generally outperform piperidine analogs in binding affinity. For example, in thiazolo[5,4-d]pyrimidine derivatives, the piperazine-substituted compound 3 (Ki = 58 nM) showed 10-fold higher hA2A adenosine receptor (hA2AAR) affinity than its piperidine counterpart 1 (Ki = 594 nM) . This trend is attributed to the piperazine nitrogen’s ability to form hydrogen bonds or electrostatic interactions with target proteins.

Aromatic Substitution Patterns

  • Para-substituted benzyl groups : Derivatives with para-substituents (e.g., OCH2CH2OCH3 or COOEt) on the benzyl ring exhibited reduced hA2AAR affinity compared to unsubstituted benzyl or phenyl groups (Ki = 58 nM for 3 vs. >200 nM for 5 and 9 ) .
  • Ortho/meta substituents: In serotonin 5-HT1A receptor ligands, meta-substituted phenyl groups on the piperazine ring (e.g., 3d, 5d) showed subnanomolar affinity (Ki < 1 nM), whereas para-chloro or nitro groups reduced activity .

Antitumor Activity

Chalcone derivatives with piperazine moieties (e.g., compound 8 ) demonstrated potent antitumor activity, comparable to imidazole- or triazole-bearing analogs . Similarly, hybrid piperazine-linked compounds bypassed multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp) more effectively than artesunate .

Receptor Selectivity

  • Dopamine D2 receptors : Piperazine derivatives with saturated four-carbon spacers (e.g., compound 6 ) achieved 60-fold selectivity for D2 over D3 receptors (Ki = 0.07 nM vs. 4.2 nM), outperforming aripiprazole .
  • Serotonin 5-HT1A receptors: Derivatives with three-carbon alkyl linkers between coumarin and piperazine (e.g., 9d) showed subnanomolar affinity (Ki = 0.3 nM) and >100-fold selectivity over 5-HT2A receptors .

Physicochemical and Metabolic Properties

Solubility and pKa

  • Spacer effects : Piperazine derivatives with ethylene or methylene spacers (e.g., 8ac , 8j ) exhibited higher aqueous solubility (80 μM at pH 2.0–6.5) than those with directly attached aryl groups (e.g., 8a , solubility <20 μM) .
  • pKa correlation : Solubility inversely correlated with the pKa of piperazine nitrogens. For example, compounds with pKa ~6–7 (ethylene spacers) had higher solubility than those with pKa ≤3.8 (directly linked aryl groups) .

Metabolic Stability

Piperazine rings are metabolic hotspots. Deethylation and N-oxide formation were observed in metabolites of piperazine-containing compounds, prompting exploration of isosteres (e.g., morpholine) to reduce clearance .

Data Tables

Table 1: Comparative Binding Affinities of Piperazine Derivatives

Compound Target Receptor Ki (nM) Selectivity Ratio (vs. Related Receptor) Reference
Piperazine-substituted 3 hA2AAR 58 10× (vs. piperidine analog)
6 (D2 ligand) Dopamine D2 0.07 60× (D2/D3)
9d Serotonin 5-HT1A 0.3 >100× (5-HT1A/5-HT2A)
Aripiprazole Dopamine D2 0.6 2.4× (D2/D3)

Table 2: Solubility and pKa of Piperazine Derivatives

Compound Spacer Aqueous Solubility (μM) pKa (Piperazine N) Reference
8ac Ethylene 80 (pH 2.0–6.5) 6–7
8a Direct linkage <20 (pH 2.0–6.5) ≤3.8
8b Benzyl 60–80 (pH 2.0–6.5) 5.0

Key Research Findings

Substituent Positioning : Meta-substituted aryl groups on piperazine enhance receptor affinity, while para-substituents reduce binding .

Spacer Optimization : Ethylene or methylene spacers between piperazine and aromatic cores improve solubility and pharmacokinetics .

Metabolic Challenges : Piperazine rings are prone to oxidative dealkylation, necessitating structural modifications for metabolic stability .

Selectivity Drivers : Four-carbon spacers and specific substituents (e.g., 2-OCH3) enhance receptor subtype selectivity .

Biological Activity

2-Methyl-1-(4-methylbenzoyl)piperazine is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Methyl-1-(4-methylbenzoyl)piperazine is C12_{12}H16_{16}N2_{2}O. The compound features a piperazine ring with a methyl group and a 4-methylbenzoyl moiety, which enhances its biological activity compared to simpler analogs.

The biological activity of 2-Methyl-1-(4-methylbenzoyl)piperazine is primarily attributed to its interaction with various biological targets, including:

  • Receptors : It may bind to neurotransmitter receptors, influencing signaling pathways.
  • Enzymes : The compound potentially inhibits specific enzymes involved in metabolic processes, altering cellular functions.

Biological Activities

Research indicates that 2-Methyl-1-(4-methylbenzoyl)piperazine exhibits several biological activities:

Comparative Analysis

To better understand the unique properties of 2-Methyl-1-(4-methylbenzoyl)piperazine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-Methylbenzyl)piperazineBenzyl group instead of benzoylSimpler structure, potentially different activity
2-MethylpiperazineLacks the benzoyl groupLess complex, may exhibit reduced biological activity
1-(3-Methylbenzoyl)piperazineDifferent aromatic substitutionCould have altered pharmacological effects

Case Studies and Research Findings

Recent studies have highlighted the potential of piperazine derivatives in drug development. For example, a study on piperazine-containing compounds indicated their effectiveness as Cyclin-Dependent Kinase (CDK) inhibitors, which are crucial in cancer therapy . Although specific studies on 2-Methyl-1-(4-methylbenzoyl)piperazine are scarce, its structural similarities with effective piperazine drugs suggest it may also possess significant therapeutic potential.

Q & A

Basic: What are the standard synthetic routes and characterization methods for 2-methyl-1-(4-methylbenzoyl)piperazine?

Methodological Answer:
The compound is typically synthesized via coupling reactions between substituted benzoic acids and piperazine derivatives. For example, 4-methylbenzoyl chloride can react with 2-methylpiperazine under basic conditions (e.g., using triethylamine) to form the target compound . Characterization involves:

  • Elemental analysis to confirm stoichiometry.
  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for the 4-methylbenzoyl group) .
  • Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS showing [M+H]⁺ peaks) .
  • HPLC to assess purity (>97% is typical for research-grade compounds) .

Basic: How is the toxicity profile of 2-methyl-1-(4-methylbenzoyl)piperazine evaluated in preclinical studies?

Methodological Answer:
Toxicity is assessed using:

  • In vitro cytotoxicity assays (e.g., MTT or LDH release) on human cell lines (e.g., HepG2 for hepatic toxicity) .
  • In vivo models (e.g., rodents) for acute toxicity (LD₅₀ determination) and subchronic exposure studies (28–90 days) .
  • Histopathological analysis of organs (liver, kidneys) to identify tissue damage .
    Note: Structural modifications (e.g., β-cyclodextrin inclusion) may reduce toxicity but can compromise bioactivity, necessitating balanced design .

Advanced: How can structural variations in the benzoyl or piperazine moieties influence antiplatelet or antimicrobial activity?

Methodological Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzoyl ring enhance antimicrobial activity by increasing membrane permeability, while bulky groups (e.g., -OCH₃) may sterically hinder target binding .
  • Piperazine modifications : Methylation at the 2-position (as in this compound) reduces conformational flexibility, potentially improving receptor selectivity .
  • Experimental validation : Compare IC₅₀ values in platelet aggregation assays (e.g., using ADP-induced aggregation) or microbial growth inhibition tests (e.g., MIC against S. aureus) .

Advanced: What analytical techniques differentiate isomers of piperazine derivatives, and how are they optimized?

Methodological Answer:

  • Raman microspectroscopy : Laser power (20 mW) and scan numbers (128–256) enhance spectral resolution for isomers (e.g., distinguishing 3-CPP vs. 4-CPP) .
  • Multivariate analysis : Principal Component Analysis (PCA) reduces dimensionality, while Linear Discriminant Analysis (LDA) separates isomers based on peak positions (e.g., 600–800 cm⁻¹ for piperazine ring vibrations) .
  • X-ray crystallography : Resolves positional disorder in halogen-substituted derivatives (e.g., 2-Cl vs. 4-Cl benzoyl groups) .

Advanced: How do researchers resolve contradictions between computational predictions and experimental biological activity data?

Methodological Answer:

  • Molecular docking validation : Compare binding affinities (ΔG values) of 2-methyl-1-(4-methylbenzoyl)piperazine with target proteins (e.g., serotonin receptors) using tools like AutoDock Vina .
  • In vitro assays : If predicted antiplatelet activity (e.g., from QSAR models) conflicts with experimental data, test under varied conditions (e.g., shear stress vs. static platelet activation) .
  • Control experiments : Include unmodified piperazine derivatives to isolate the impact of structural changes .

Advanced: What methodologies assess the compound’s efficacy in CO₂ capture applications?

Methodological Answer:

  • Gas-liquid membrane contactors : Evaluate absorption rates using PTFE hollow fiber membranes, varying parameters like K₂CO₃ concentration (0.5–2 M) and temperature (25–40°C) .
  • Diffusion coefficient measurement : Use the Taylor dispersion technique to quantify piperazine’s mobility in aqueous solutions (e.g., 1.2 × 10⁻⁹ m²/s at 25°C) .
  • Solvent stability tests : Monitor degradation via NMR or FTIR over prolonged exposure to flue gas components (e.g., SO₂, NOₓ) .

Advanced: How is the compound’s potential as a dopamine receptor modulator investigated?

Methodological Answer:

  • Radioligand binding assays : Compete with [³H]spiperone for D₂/D₃ receptor binding in striatal membranes .
  • Functional assays : Measure cAMP inhibition in HEK293 cells expressing D₂ receptors (EC₅₀ determination) .
  • In vivo behavioral studies : Test locomotor activity in rodent models to assess CNS penetration and efficacy .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for therapeutic use?

Methodological Answer:

  • LogP adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce logP from ~3.5 (parent compound) to <2.5, enhancing solubility .
  • Prodrug design : Mask the benzoyl group with ester linkages to improve oral bioavailability .
  • Metabolic stability testing : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., piperazine N-demethylation) and block them with fluorination .

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